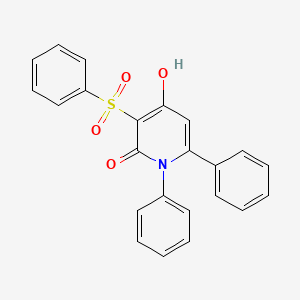
4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or reduce the pyridinone ring.
Substitution: Various substitution reactions can occur at the phenyl rings or the pyridinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could yield a de-sulfonylated product.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of materials or as a catalyst.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2(1H)-pyridinone: A simpler analog with similar core structure.
1,6-diphenyl-2(1H)-pyridinone: Lacks the hydroxyl and sulfonyl groups.
3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the hydroxyl and diphenyl groups.
Uniqueness
4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.
Eigenschaften
Molekularformel |
C23H17NO4S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-4-hydroxy-1,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H17NO4S/c25-21-16-20(17-10-4-1-5-11-17)24(18-12-6-2-7-13-18)23(26)22(21)29(27,28)19-14-8-3-9-15-19/h1-16,25H |
InChI-Schlüssel |
KPFXSZMBLPLFBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
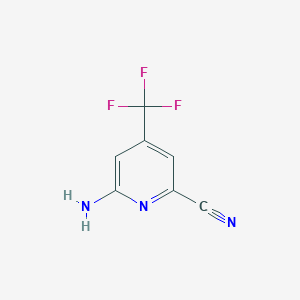
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
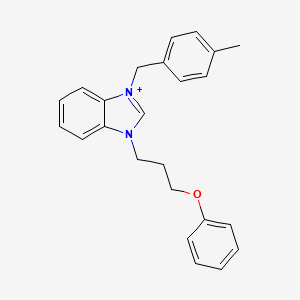
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
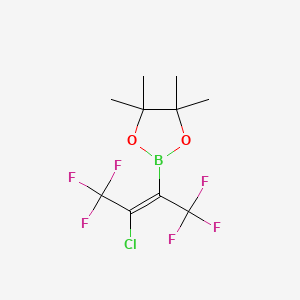
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
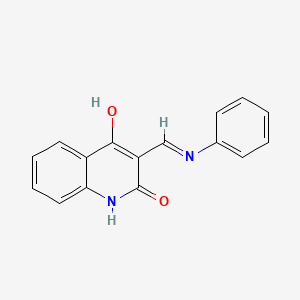
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
